molecular formula C10H10ClN B8565947 5-chloro-2-ethyl-1H-indole

5-chloro-2-ethyl-1H-indole

Cat. No.: B8565947
M. Wt: 179.64 g/mol
InChI Key: ZAZKZRJHPUYWFQ-UHFFFAOYSA-N
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Description

5-chloro-2-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and ethylamine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the indole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, hydrochloric acid).

Major Products Formed

    Oxidation: Indole-2-carboxylic acids.

    Reduction: Amino-indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-chloro-2-ethyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-2-carboxylic acid ethyl ester
  • Ethyl 5-chloro-2-indolecarboxylate
  • 5-fluoro-1H-indole-2-carboxylate

Uniqueness

5-chloro-2-ethyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

5-chloro-2-ethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6,12H,2H2,1H3

InChI Key

ZAZKZRJHPUYWFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2 (1.3 g, 4.07 mmol), 2N NaOH (12 mL), and MeOH (62 mL) was refluxed for 40 h. The organic solvent was evaporated and the remaining residue was extracted with EtOAc. The combined extract were washed with brine, dried (Na2SO4) and evaporated in vacuo to give a residue which was purified by flash chromatography (silica gel, cyclohexane/ethyl acetate, 8:2) and crystallization from ether/cyclohexane.
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2
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1.3 g
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12 mL
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62 mL
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solvent
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Synthesis routes and methods II

Procedure details

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CCc1cc2cc(Cl)ccc2n1S(=O)(=O)c1ccccc1
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